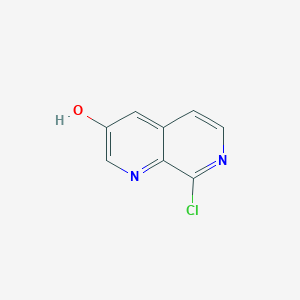

8-Chloro-1,7-naphthyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-1,7-naphthyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-7-5(1-2-10-8)3-6(12)4-11-7/h1-4,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNDTHLYIPEDIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=NC=C(C=C21)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanistic Considerations

While the patent omits mechanistic details, plausible pathways can be inferred:

Pathway A: Cyclization with In-Situ Chlorination

-

A diamine or aminopyridine derivative undergoes cyclization with a chlorinated carbonyl compound.

-

Intramolecular dehydration forms the naphthyridine core, with chlorine introduced via the carbonyl precursor.

Pathway B: Post-Cyclization Functionalization

-

A pre-formed 1,7-naphthyridine undergoes electrophilic chlorination at position 8.

-

Hydroxylation at position 3 via acid- or base-mediated hydrolysis of a protected group (e.g., methoxy or nitro).

The patent’s use of the crude product in further alkylation reactions (Step 2, involving bromobutyne and cesium carbonate) supports the presence of a reactive hydroxyl group, consistent with Pathway B.

Reaction Optimization and Conditions

Critical Parameters

Though specifics are limited, the following factors are pivotal for reproducibility:

-

Temperature : Cyclization reactions typically require elevated temperatures (80–150°C).

-

Catalysis : Acid or base catalysts (e.g., Cs₂CO₃, used in subsequent steps) may facilitate deprotonation or elimination.

-

Purification : The crude product’s direct use suggests instability or solubility challenges, necessitating in-situ generation.

Comparative Analysis of Synthetic Approaches

Structural Characterization and Analytical Data

Purity and Stability

-

Chromatographic Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) would resolve the compound from potential byproducts (e.g., dechlorinated or over-oxidized species).

-

Stability Considerations : The hydroxyl group’s acidity (pKa ~8–10) may necessitate storage under inert conditions to prevent degradation.

Challenges and Limitations in Current Methods

-

Lack of Procedural Detail : The patent’s omission of stoichiometry, temperature, and precursor hinders reproducibility.

-

Scalability : Crude product usage may complicate large-scale synthesis due to variable purity.

-

Regiochemical Control : Competing chlorination at adjacent positions (e.g., C-6 or C-2) could require directing groups or tailored conditions.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-1,7-naphthyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the chlorine atom or modify the hydroxyl group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 8-chloro-1,7-naphthyridin-3-one, while nucleophilic substitution of the chlorine atom can produce various substituted naphthyridines .

Scientific Research Applications

8-Chloro-1,7-naphthyridin-3-ol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential antimicrobial and anticancer properties.

Medicine: It is investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 8-Chloro-1,7-naphthyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group and chlorine atom play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations :

- Polarity: The hydroxyl group in 8-Chloro-1,7-naphthyridin-3-ol increases polarity compared to chloro- or cyano-substituted analogs, influencing solubility and pharmacokinetics.

- Reactivity: Chlorine at position 8 (vs. 3) alters regioselectivity in substitution reactions. For example, hydrazine preferentially replaces Cl at position 8 in 8-Chloro-1,7-naphthyridine to yield hydrazino derivatives .

- Electronic Effects : The electron-withdrawing -CN group in 8-Chloro-1,7-naphthyridine-3-carbonitrile reduces aromatic ring electron density, affecting electrophilic substitution pathways .

8-Chloro-1,7-naphthyridin-3-ol

Synthesis involves multi-step strategies, including:

Cyclization : Lewis acid-catalyzed cyclization of intermediates with acrylate derivatives .

Chlorination : POCl₃-mediated chlorination at position 8, similar to methods for 3-Chloro-1,7-naphthyridine .

Hydroxylation : Hydrolysis or oxidation steps to introduce the hydroxyl group at position 3 .

Comparative Syntheses

- 3-Chloro-1,7-naphthyridine : Synthesized via refluxing 1,7-naphthyridine 1-oxide with POCl₃, followed by NaOH hydrolysis (yield: 24%) .

- 8-Chloro-1,7-naphthyridine-3-carbonitrile : Derived from 8-Chloro-1,7-naphthyridine via cyanation reactions (purity: 95%) .

- 8-Amino-1,7-naphthyridine: Prepared via hydrazine substitution of 8-bromo derivatives (yield: 65–99%) .

Challenges : Positional selectivity in chlorination (e.g., competing 2- or 4-chloro isomers) necessitates precise reaction control .

Biological Activity

Overview

8-Chloro-1,7-naphthyridin-3-ol is a heterocyclic compound belonging to the naphthyridine family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties. The unique structural features of 8-Chloro-1,7-naphthyridin-3-ol, specifically the chlorine and hydroxyl groups, contribute to its biological activity by enabling specific interactions with molecular targets.

The biological activity of 8-Chloro-1,7-naphthyridin-3-ol is primarily attributed to its ability to interact with various enzymes and cellular components. The compound may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. Notably, the presence of the hydroxyl group enhances its binding affinity to target proteins, while the chlorine atom may influence the compound's lipophilicity and overall pharmacokinetic profile.

Biological Activity Profiles

The biological activity of 8-Chloro-1,7-naphthyridin-3-ol can be summarized in the following table:

Case Studies and Research Findings

Several studies have investigated the biological activities of 8-Chloro-1,7-naphthyridin-3-ol and its derivatives:

- Antimicrobial Activity : A study highlighted that 8-Chloro-1,7-naphthyridin-3-ol exhibited significant antimicrobial properties against a range of pathogens. The mechanism was linked to the compound's ability to inhibit bacterial enzyme activity, which is crucial for bacterial survival.

- Anticancer Properties : Research indicated that this compound could induce apoptosis in various cancer cell lines. The study demonstrated that treatment with 8-Chloro-1,7-naphthyridin-3-ol resulted in increased levels of reactive oxygen species (ROS), leading to cell death .

- Antileishmanial Activity : In vivo studies showed that 8-Chloro-1,7-naphthyridin-3-ol had a promising profile against Leishmania parasites. It was found to sequester divalent metal cations, which is critical for the survival of these parasites .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 8-Chloro-1,7-naphthyridin-3-ol has been explored to optimize its biological efficacy. Key findings include:

- Hydroxyl Group : Removal or modification of the hydroxyl group significantly reduces antimicrobial and anticancer activities, indicating its importance for bioactivity .

- Chlorine Substitution : The presence of the chlorine atom enhances lipophilicity and may improve membrane permeability, facilitating better interaction with cellular targets.

Q & A

Basic: What are the common synthetic routes for preparing 8-Chloro-1,7-naphthyridin-3-ol?

Methodological Answer:

The compound is typically synthesized via cyclization reactions using substituted pyridine precursors. For example, 2-chloro-3-pyridinecarbonitrile derivatives react with acetonitrile under alkaline conditions (e.g., potassium t-butoxide in dimethylformamide) to form the naphthyridine core. Subsequent chlorination or hydroxylation steps introduce the chloro and hydroxyl groups at positions 8 and 3, respectively . Key steps include controlled temperature (0–5°C for nitrile addition) and recrystallization (toluene or ethanol) for purification .

Advanced: How can substituent effects on the naphthyridine core be optimized for enhanced bioactivity?

Methodological Answer:

Substituents at positions 2 and 3 significantly influence bioactivity. For instance, introducing methyl or benzyl groups at position 3 (via substituted pyridine precursors) enhances antibacterial activity, while phenyl or phenethyl groups at position 2 improve antifungal properties . Computational modeling (e.g., DFT for electron density analysis) and structure-activity relationship (SAR) studies are critical for rational design. For example, 8-amino derivatives with 3-methyl substituents show improved solubility and target binding compared to unsubstituted analogs .

Basic: What spectroscopic techniques are used to characterize 8-Chloro-1,7-naphthyridin-3-ol?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl stretch at ~3210 cm⁻¹, C=N/C=C stretches at 1560–1596 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) reveals aromatic proton environments (δ 6.38–8.57 ppm for naphthyridine protons) and methyl/ethyl substituents (δ 2.58 ppm for CH₃) .

- Mass Spectrometry : Confirms molecular weight (e.g., m/z 474 for methyl-substituted derivatives) .

Advanced: How to resolve contradictions in reported biological activities of naphthyridine derivatives?

Methodological Answer:

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). For example, 8-chloro derivatives may show cytotoxicity in MCF7 breast cancer cells but not in HeLa cells due to differences in metabolic pathways . To address this:

- Standardize assay protocols (e.g., consistent cell viability metrics like IC₅₀).

- Validate results using orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT assays).

- Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects in in vitro studies) .

Basic: What are the key challenges in scaling up the synthesis of 8-Chloro-1,7-naphthyridin-3-ol?

Methodological Answer:

- Reaction Control : Exothermic nitrile additions require strict temperature control (0–5°C) to avoid side reactions .

- Purification : Recrystallization from toluene or ethanol is effective but time-consuming. Column chromatography with silica gel (hexane/ethyl acetate) may improve yield for intermediates .

- Chlorination Efficiency : Use of POCl₃ or SOCl₂ requires anhydrous conditions to prevent hydrolysis of the chloro group .

Advanced: How can structural modifications improve the metabolic stability of 8-Chloro-1,7-naphthyridin-3-ol?

Methodological Answer:

- Hydroxyl Group Masking : Acetylation or methylation of the 3-OH group reduces Phase II metabolism (e.g., glucuronidation) .

- Heterocyclic Fusion : Introducing fused rings (e.g., pyrazolo[1,5-a]pyridine) enhances resistance to CYP450-mediated oxidation .

- Isotopic Labeling : Deuterium at metabolically labile positions (e.g., C-5) prolongs half-life, as validated in preclinical pharmacokinetic studies .

Basic: What are the common applications of 8-Chloro-1,7-naphthyridin-3-ol in drug discovery?

Methodological Answer:

The compound serves as a scaffold for:

- Antibacterial Agents : 8-Amino derivatives inhibit DNA gyrase in Staphylococcus aureus .

- Anticancer Agents : Methyl-substituted analogs induce apoptosis in MCF7 cells via ROS generation .

- Kinase Inhibitors : Structural analogs (e.g., 8-chloro-2-phenyl derivatives) target EGFR-TK in non-small cell lung cancer .

Advanced: How to address low solubility of 8-Chloro-1,7-naphthyridin-3-ol in aqueous media?

Methodological Answer:

- Formulation Strategies : Use co-solvents (e.g., PEG-400) or surfactants (Pluronic F-68) in oral suspensions .

- Salt Formation : Citrate or hydrochloride salts improve solubility (e.g., 8-amino-2-pyridyl derivatives in lactose-based capsules) .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability in in vivo models .

Basic: What are the stability considerations for storing 8-Chloro-1,7-naphthyridin-3-ol?

Methodological Answer:

- Light Sensitivity : Store in amber vials under inert gas (argon) to prevent photodegradation.

- Moisture Control : Use desiccants (silica gel) in sealed containers; avoid aqueous solvents for long-term storage .

- Temperature : Stable at –20°C for >2 years; avoid freeze-thaw cycles to prevent crystallization issues .

Advanced: How to design experiments to elucidate the mechanism of action of 8-Chloro-1,7-naphthyridin-3-ol derivatives?

Methodological Answer:

- Target Identification : Use pull-down assays with biotinylated probes and mass spectrometry to identify binding proteins .

- Pathway Analysis : RNA-seq or phosphoproteomics to map signaling changes (e.g., apoptosis or autophagy pathways) .

- In Silico Docking : Molecular docking (AutoDock Vina) predicts interactions with targets like DNA gyrase or tubulin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.